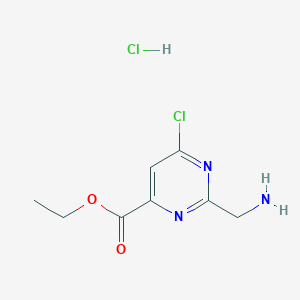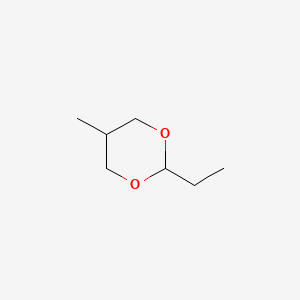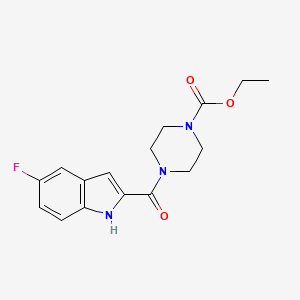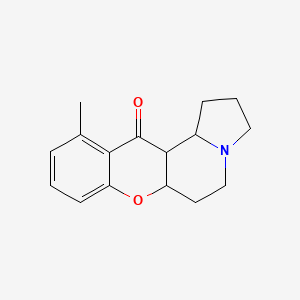
Elaeocarpine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elaeocarpine is an indolizidine alkaloid found in plants of the Elaeocarpus genus. These plants are known for producing a variety of bioactive compounds, including alkaloids, phenolic compounds, and flavonoids. This compound has garnered interest due to its potential pharmacological properties, including its interaction with the human delta-opioid receptor, which is of particular interest in analgesic drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Elaeocarpine involves a modular and divergent approach. The synthesis starts with commercially available materials and proceeds through a series of steps, including aldol/dehydration/oxa-Michael processes to construct the tetrahydrobenzopyran-4-one framework. A key step in the synthesis is the NbCl5-mediated intramolecular Mannich reaction, which helps build the C ring and secure both stereoisomers present in natural products .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Elaeocarpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxothis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxothis compound and various substituted derivatives of this compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: Elaeocarpine and its derivatives are used as intermediates in the synthesis of other bioactive compounds.
Industry: This compound is used in the development of pharmaceuticals and other bioactive products.
Mecanismo De Acción
Elaeocarpine exerts its effects primarily through its interaction with the delta-opioid receptor. This interaction can modulate pain perception and provide analgesic effects. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological properties .
Comparación Con Compuestos Similares
Elaeocarpine is part of a group of indolizidine alkaloids found in Elaeocarpus plants. Similar compounds include:
Isothis compound: An isomer of this compound with similar pharmacological properties.
Oxothis compound: An oxidized form of this compound.
Elaeocarpidine: Another alkaloid found in Elaeocarpus plants with distinct pharmacological activities.
This compound is unique due to its specific interaction with the delta-opioid receptor, which is not as prominent in some of the other related compounds .
Propiedades
Número CAS |
30891-90-8 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |
Clave InChI |
DXTYYNIKCKARPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)



![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)

![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)

